molecular formula C10H10N2O B13944670 1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile

1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile

Cat. No.: B13944670
M. Wt: 174.20 g/mol
InChI Key: VTAILVUOAFZXPG-UHFFFAOYSA-N
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Description

1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile is an organic compound that features a cyclopropane ring attached to a pyridine ring with a hydroxymethyl group

Preparation Methods

The synthesis of 1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Pyridine Functionalization: The pyridine ring can be functionalized through various methods, including halogenation followed by nucleophilic substitution to introduce the hydroxymethyl group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile undergoes several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of ethers, esters, or other derivatives.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives.

Scientific Research Applications

1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile can be compared with similar compounds such as:

    1-(hydroxymethyl)cyclopropanecarbonitrile: Lacks the pyridine ring, making it less versatile in biological applications.

    6-(hydroxymethyl)pyridine-3-carbonitrile: Lacks the cyclopropane ring, resulting in different chemical reactivity and biological activity.

    Cyclopropanecarbonitrile: Lacks both the hydroxymethyl and pyridine groups, making it a simpler molecule with limited applications.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitrile group, and a functionalized pyridine ring, providing a versatile scaffold for various applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-[6-(hydroxymethyl)pyridin-3-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-7-10(3-4-10)8-1-2-9(6-13)12-5-8/h1-2,5,13H,3-4,6H2

InChI Key

VTAILVUOAFZXPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CN=C(C=C2)CO

Origin of Product

United States

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